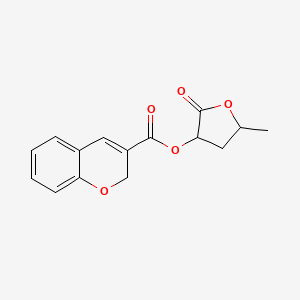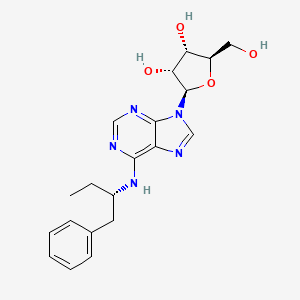
3,6-Dimethyl-1-butylsulfinylethyl-5-butylsulfinylethoxyuracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with butylsulfinyl and ethoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Butylsulfinyl Groups: The butylsulfinyl groups can be introduced via sulfoxidation reactions using butyl sulfide and an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Ethoxy Substitution: The ethoxy groups can be introduced through nucleophilic substitution reactions using ethyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The butylsulfinyl groups can be further oxidized to sulfone groups using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfinyl groups, converting them to butyl groups using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl halides, sodium hydride, potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of butyl-substituted pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The butylsulfinyl groups may interact with enzymes or receptors, modulating their activity. The pyrimidine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-(Methylsulfinyl)ethoxy)-1-(2-(methylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with methylsulfinyl groups instead of butylsulfinyl groups.
5-(2-(Butylthio)ethoxy)-1-(2-(butylthio)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with butylthio groups instead of butylsulfinyl groups.
Uniqueness
The presence of butylsulfinyl groups in 5-(2-(Butylsulfinyl)ethoxy)-1-(2-(butylsulfinyl)ethyl)-3,6-dimethylpyrimidine-2,4(1H,3H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Número CAS |
180274-09-3 |
|---|---|
Fórmula molecular |
C18H32N2O5S2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
5-(2-butylsulfinylethoxy)-1-(2-butylsulfinylethyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H32N2O5S2/c1-5-7-11-26(23)13-9-20-15(3)16(17(21)19(4)18(20)22)25-10-14-27(24)12-8-6-2/h5-14H2,1-4H3 |
Clave InChI |
JKWYQZPVCKLXSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)CCN1C(=C(C(=O)N(C1=O)C)OCCS(=O)CCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


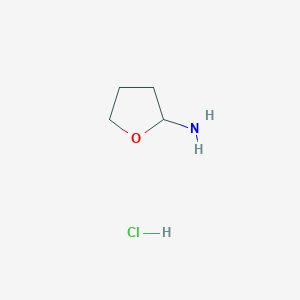
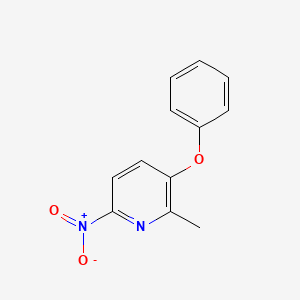

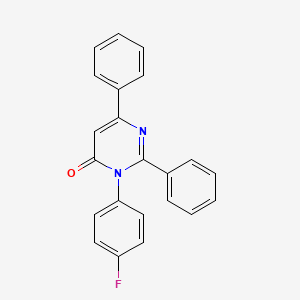
![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
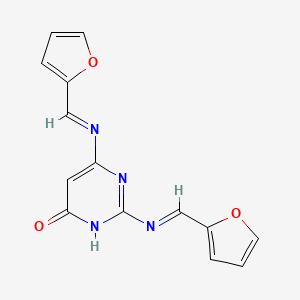
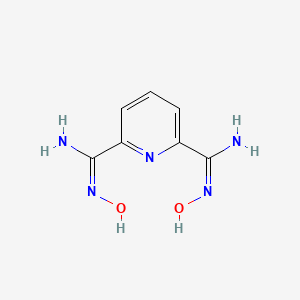
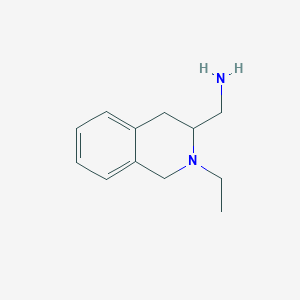
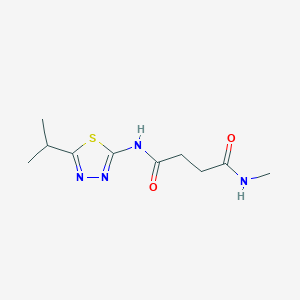
![5-Benzyl-3-ethoxy-6-ethyl-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12928084.png)
